A-331440 dihydrochloride
Overview
Description
A331440 is a potent and selective histamine H3 receptor antagonist. It regulates neurotransmitter release by inhibiting presynaptic H3 receptors. This compound has shown promise in preclinical studies involving mice on a high-fat diet, demonstrating dose-dependent effects on weight reduction and fat loss .
Preparation Methods
The preparation of A331440 involves the synthesis of 4’-[3-[3®-dimethylamino-1-pyrrolidinyl]propoxy]-[1,1-biphenyl]-4’-carbonitrile. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves the coupling of two phenyl rings.
Introduction of the nitrile group: This is achieved through a substitution reaction.
Attachment of the pyrrolidine ring: This step involves the formation of the pyrrolidine ring and its subsequent attachment to the biphenyl core.
Final modifications:
Industrial production methods for A331440 are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
A331440 undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the dimethylamino group, leading to the formation of N-oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The biphenyl core can undergo substitution reactions, particularly at the positions ortho to the nitrile group.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A331440 has several scientific research applications:
Chemistry: It is used as a tool compound to study histamine H3 receptor function and its role in neurotransmitter release.
Biology: It is used in studies involving the regulation of food intake and metabolic regulation.
Medicine: It has potential as an anti-obesity agent due to its effects on weight reduction and fat loss in preclinical studies.
Industry: It may be used in the development of new therapeutic agents targeting histamine H3 receptors
Mechanism of Action
A331440 exerts its effects by binding to and inhibiting presynaptic histamine H3 receptors. This inhibition prevents the release of histamine and other neurotransmitters, thereby modulating various physiological processes. The molecular targets involved include the histamine H3 receptors, which are primarily located in the central nervous system .
Comparison with Similar Compounds
A331440 is unique in its high potency and selectivity for histamine H3 receptors. Similar compounds include:
Thioperamide: Another histamine H3 receptor antagonist, but with different pharmacokinetic properties.
Clobenpropit: A histamine H3 receptor antagonist and inverse agonist with a different chemical structure.
Ciproxifan: A histamine H3 receptor antagonist with additional effects on other histamine receptor subtypes.
Compared to these compounds, A331440 has shown superior efficacy in preclinical models of obesity and metabolic regulation .
Biological Activity
A-331440 dihydrochloride is a potent antagonist of the histamine H3 receptor, which plays a significant role in various physiological processes, particularly in the central nervous system (CNS). This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its high affinity for the histamine H3 receptor, with inhibition constant (K_i) values of 21.7 nM and 22.7 nM for rat and human H3 receptors, respectively . The compound exhibits selectivity for the H3 receptor over other histamine receptors (H1, H2, and H4), with significantly higher K_i values indicating lower affinity for these receptors (2940 nM for H1, 14400 nM for H2, and >10000 nM for H4) .
A-331440 functions as a non-imidazole antagonist that inhibits the action of histamine at the H3 receptor. Histamine acts as a neurotransmitter and modulates various physiological functions including appetite regulation, cognition, and wakefulness. By blocking the H3 receptor, A-331440 can enhance neurotransmitter release and promote increased neuronal activity in the CNS .
Weight Loss and Appetite Regulation
Research has demonstrated that this compound can lead to significant weight loss in animal models. In a study involving mice treated with A-331440 at doses of 15 mg/kg orally twice daily (b.i.d.), marked weight loss was observed, suggesting potential applications in obesity management . The compound's ability to modulate appetite through histamine signaling pathways highlights its therapeutic potential in treating obesity-related disorders.
Behavioral Effects
In behavioral studies with mice, administration of A-331440 resulted in piloerection and hypoactivity within the first two hours post-treatment. However, these effects diminished over time . This initial hypoactivity could be indicative of the compound's central nervous system effects, which may warrant further investigation into its long-term behavioral impacts.
Table: Summary of Key Studies on this compound
Study Reference | Objective | Findings |
---|---|---|
Hancock et al. (2004) | Investigate anti-obesity effects | Significant weight loss observed in mice treated with A-331440; enhanced neurotransmitter release noted. |
ApexBio Study | Evaluate receptor affinity | K_i values confirmed high selectivity for H3 over other histamine receptors. |
Tocris Research | Assess pharmacological profile | Demonstrated potent antagonism at H3 receptors; implications for CNS-related disorders discussed. |
Properties
IUPAC Name |
4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPXWLVYIHFEP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392338-13-5 | |
Record name | A-331440 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0392338135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-331440 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WZM2FLYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.